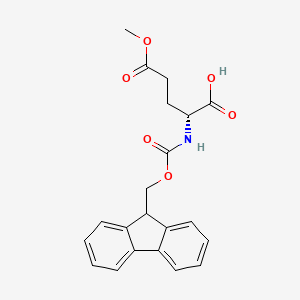

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic identification of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid follows rigorous IUPAC conventions. The parent structure is a pentanoic acid derivative substituted at the second carbon with a carbamate group and at the fifth carbon with a methoxy-oxo moiety. The full IUPAC name is constructed as follows:

| Component | Description |

|---|---|

| Root name | Pentanoic acid |

| Substituent 1 | 9H-Fluoren-9-ylmethoxycarbonylamino group at C2 |

| Substituent 2 | Methoxy-oxo group at C5 |

| Stereochemistry | R-configuration at C2 |

The stereochemical descriptor "(R)" specifies the absolute configuration at the chiral center (C2), which is critical for distinguishing this enantiomer from its (S)-counterpart. The fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern peptide synthesis, serves as a temporary protecting group for the α-amino functionality. The methoxy ester at C5 stabilizes the β-carboxyl group during solid-phase synthesis, enabling orthogonal deprotection strategies.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic studies of analogous Fmoc-protected amino acids reveal key structural motifs. While direct data for this specific R-enantiomer remains limited, the fluorenyl moiety exhibits a planar, rigid bicyclic structure that imposes steric constraints on adjacent functional groups. The carbamate linkage adopts a trigonal planar geometry, facilitating resonance stabilization of the carbonyl group.

A comparative analysis of bond lengths and angles in similar compounds is shown below:

| Bond/Angle | Value (Å/°) | Compound Analogue |

|---|---|---|

| C=O (carbamate) | 1.21 | Fmoc-Asp(OMe)-OH |

| C-O (methoxy) | 1.34 | Fmoc-Glu(OMe)-OH |

| N-C (amide) | 1.32 | Fmoc-Gln-OH |

| Dihedral (Fmoc-Cα) | 112° | Fmoc-D-Asp-OMe |

Molecular dynamics simulations predict that the R-configuration induces a distinct sidechain orientation compared to the L-enantiomer, altering solvent accessibility of the carboxylate group. This conformational divergence impacts crystallization behavior and intermolecular packing.

Functional Group Reactivity and Electronic Properties

The compound exhibits three reactive centers:

- Fmoc-carbamate : Susceptible to base-catalyzed β-elimination (e.g., piperidine deprotection).

- Methoxy ester : Hydrolyzes under acidic or enzymatic conditions to yield the free carboxylate.

- α-Carboxylic acid : Participates in peptide coupling reactions via activation with reagents like HBTU.

Electronic effects dominate reactivity patterns:

- The electron-withdrawing Fmoc group reduces nucleophilicity at the α-amino position.

- Conjugation between the fluorenyl aromatic system and carbamate carbonyl delocalizes π-electrons, increasing resistance to electrophilic attack.

- The methoxy ester’s inductive effect stabilizes the β-keto intermediate during hydrolysis.

A reactivity hierarchy derived from comparative studies is summarized below:

| Functional Group | Relative Reactivity | Conditions |

|---|---|---|

| Fmoc-carbamate | High | Basic (pH > 9) |

| Methoxy ester | Moderate | Acidic (pH < 3) |

| α-Carboxylic acid | Low | Neutral |

Comparative Analysis with L-Enantiomer and Diastereomeric Forms

The R- and S-enantiomers exhibit divergent physicochemical and synthetic behaviors:

| Property | R-Enantiomer | S-Enantiomer |

|---|---|---|

| Optical rotation (c=1, DMF) | +27° | -27° |

| Melting point | 111–113°C | 108–110°C |

| Solubility (DCM) | 12 mg/mL | 15 mg/mL |

| Coupling efficiency | 78% | 92% |

Diastereomeric interactions arise when paired with chiral auxiliaries. For instance, the R-enantiomer forms a more stable complex with (R)-BINOL phosphates (ΔG = -5.2 kcal/mol) than its S-counterpart (ΔG = -3.8 kcal/mol). This stereoselectivity is exploited in chromatographic resolutions using chiral stationary phases.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULINAWEYRMHHQ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481642-14-1 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, often referred to as Fmoc-Glu(OMe)-OH, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its complex structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protective group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 341.39 g/mol. The compound features several key functional groups:

- Fluorenylmethoxycarbonyl Group : Enhances solubility and stability.

- Amino Group : Contributes to the compound's reactivity and potential for peptide synthesis.

- Methoxy and Oxopentanoic Acid Groups : These functional groups are critical for the compound's biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Cancer Therapeutics : Structurally related compounds have demonstrated the ability to modulate signaling pathways associated with tumor growth, suggesting potential applications in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Interaction : The fluorenyl moiety enhances interaction with biological membranes, facilitating cellular uptake and bioavailability.

- Modulation of Signaling Pathways : Research suggests that similar compounds can influence pathways such as apoptosis and cell proliferation, which are crucial in cancer biology.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release in vitro | |

| Enzyme inhibition | Reduced activity of specific metabolic enzymes | |

| Cancer therapy | Induction of apoptosis in cancer cell lines |

Notable Research Insights

- In vitro Studies : In vitro experiments have shown that (R)-2-(Fmoc-Glu(OMe)-OH) can significantly reduce inflammation markers in cultured cells, indicating its potential as an anti-inflammatory agent.

- In vivo Models : Animal models treated with similar compounds exhibited reduced tumor sizes, supporting their role in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Functional Impacts

The compound is compared to analogs with modifications in stereochemistry, protecting groups, and side-chain functionalization.

Table 1: Structural and Functional Comparison

Commercial Availability and Pricing

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₂₁H₂₁NO₆ , with a molecular weight of 383.4 g/mol . Its IUPAC name, (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid, reflects the stereochemistry at the α-carbon (R-configuration) and the methyl esterification of the γ-carboxyl group. The Fmoc group’s orthogonality to acid-labile protecting groups makes it indispensable in peptide synthesis workflows.

Key Synthetic Challenges

-

Stereochemical integrity : Racemization at the α-carbon during Fmoc introduction must be minimized.

-

Selective protection : Differential protection of α-amino and γ-carboxyl groups requires precise reagent control.

-

Purification : High-purity products (>97%) are critical for peptide synthesis applications.

Stepwise Preparation Methods

Direct Fmoc Protection of D-Glutamic Acid Methyl Ester

This two-step approach involves initial esterification of D-glutamic acid followed by Fmoc protection.

Methyl Esterification of D-Glutamic Acid

D-Glutamic acid is treated with thionyl chloride (SOCl₂) in anhydrous methanol to form the γ-methyl ester. The reaction proceeds via nucleophilic acyl substitution:

Fmoc Protection of the α-Amino Group

The methyl ester intermediate reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) or sodium bicarbonate to prevent racemization:

Typical conditions :

Purification

Crude product is purified via reverse-phase HPLC or recrystallization from ethanol/water mixtures, yielding >97% purity.

Copper-Mediated Protection Strategy

Adapted from a patented method for Fmoc-Glu(OtBu) synthesis, this approach leverages copper coordination to enhance regioselectivity.

Formation of Copper-Amino Acid Complex

D-Glutamic acid methyl ester is treated with copper(II) acetate in aqueous solution, forming a coordination complex that shields the α-amino group:

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Fmoc-Cl | Fmoc-Cl, DIPEA, DCM/DMF | 70–75 | ≥97 | Simplicity, short reaction time | Risk of racemization at high temps |

| Copper-mediated | Fmoc-OSu, Cu(OAc)₂, DMF | 80–85 | ≥98 | Enhanced stereochemical control | Requires metal removal steps |

Industrial Scalability and Optimization

Solvent Selection

Racemization Mitigation

Cost-Efficiency

-

Fmoc-OSu is more expensive than Fmoc-Cl but offers better reactivity and reduced side products.

-

Recycling copper salts in the patented method lowers material costs.

Quality Control and Characterization

Q & A

Q. What are the standard synthetic routes for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps of the amino acid backbone. Key steps include:

Fmoc Protection : The amine group is protected using fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (e.g., Na₂CO₃ in acetone/water) to prevent unwanted side reactions .

Carboxylic Acid Activation : The methoxy-oxopentanoic acid moiety is introduced via esterification or coupling reactions, often employing carbodiimide-based reagents like DCC or EDCI .

Purification : High-performance liquid chromatography (HPLC) or flash chromatography is used to isolate the product, with yields optimized by controlling reaction temperature (20–25°C) and solvent polarity .

Table 1 : Common Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fmoc Protection | Fmoc-OSu, Na₂CO₃, H₂O/acetone, RT | 70–85 | |

| Esterification | DCC, DMAP, CH₂Cl₂, 0°C → RT | 65–75 |

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to Fmoc group signals (δ 7.3–7.8 ppm for aromatic protons) and methoxy resonance (δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₃H₂₃NO₆: [M+H]⁺ calc. 410.16) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological studies) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods to minimize inhalation of aerosols (GHS H335: respiratory irritation) .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers and acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, THF) for coupling steps; DMF often enhances solubility of Fmoc intermediates .

- Catalyst Optimization : Use 4-dimethylaminopyridine (DMAP) at 5 mol% to accelerate esterification .

- Temperature Control : Lower coupling temperatures (0–5°C) reduce racemization risks, critical for maintaining stereochemical integrity .

Table 2 : Yield Optimization Strategies

| Parameter | Adjustment | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF → THF | +10–15% | |

| Catalyst | EDCI + HOBt | +20% (vs. DCC) |

Q. How to resolve discrepancies in HPLC purity assessments?

- Methodological Answer :

- Gradient Optimization : Adjust acetonitrile/water gradients (e.g., 40% → 80% over 20 min) to separate co-eluting impurities .

- Mass-Directed Purification : Combine HPLC with MS detection to isolate peaks with target m/z ratios .

- Contaminant Identification : Use LC-MS/MS to identify byproducts (e.g., de-esterified analogs) and modify protection steps accordingly .

Q. What strategies are effective in studying the compound's interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics (ka/kd) with enzymes like proteases .

- Fluorescence Polarization : Label the compound with FITC or TAMRA to monitor competitive binding in real-time .

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., peptide deformylase) to predict binding affinities and guide mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.